5-Methylthiazole-4-sulfonyl chloride
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Overview
Description
5-Methylthiazole-4-sulfonyl chloride is an organosulfur compound with the molecular formula C4H4ClNO2S2. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylthiazole-4-sulfonyl chloride typically involves the chlorination of 5-Methylthiazole-4-sulfonic acid. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction is usually conducted under reflux conditions to ensure complete conversion of the sulfonic acid to the sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
5-Methylthiazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
5-Methylthiazole-4-sulfonyl chloride is used in various scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting the A1 adenosine receptor.
Biological studies: It is used to modify biomolecules for studying enzyme mechanisms and protein interactions.
Industrial applications: It is employed in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Methylthiazole-4-sulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This property is exploited in the synthesis of pharmaceuticals where it acts as a building block for more complex molecules .
Comparison with Similar Compounds
Similar Compounds
4-Methylthiazole-5-sulfonyl chloride: Similar structure but with different positional isomerism.
2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities and are used in various medicinal applications.
Uniqueness
5-Methylthiazole-4-sulfonyl chloride is unique due to its specific reactivity profile and its role as an intermediate in the synthesis of pharmaceuticals targeting specific receptors. Its ability to form stable sulfonamide and sulfonate ester derivatives makes it valuable in medicinal chemistry .
Properties
IUPAC Name |
5-methyl-1,3-thiazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO2S2/c1-3-4(6-2-9-3)10(5,7)8/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXLAQQJHQNUNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CS1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO2S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.